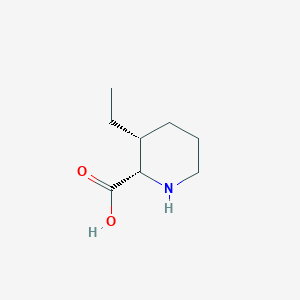
2-(4-Formyl-3,5-dimethylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Formyl-3,5-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a formyl group and two methyl groups attached to a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylphenol.
Formylation: The formylation of 3,5-dimethylphenol is achieved using a Vilsmeier-Haack reaction, which involves the reaction of the phenol with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Etherification: The formylated product is then subjected to etherification with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-(4-Carboxy-3,5-dimethylphenoxy)acetic acid.
Reduction: 2-(4-Hydroxymethyl-3,5-dimethylphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Formyl-3,5-dimethylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic compounds.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the phenoxyacetic acid moiety can interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
- 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid
Comparison: 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs The formyl group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis
Properties
CAS No. |
2919955-14-7 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(4-formyl-3,5-dimethylphenoxy)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-9(15-6-11(13)14)4-8(2)10(7)5-12/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
PGYIPBFYORRVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15298987.png)
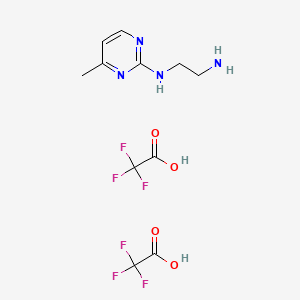
![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)
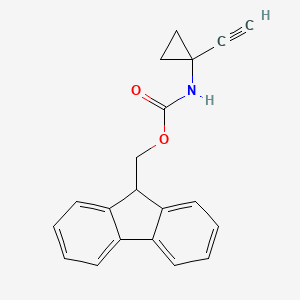
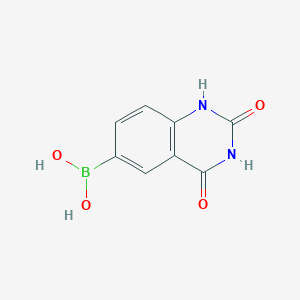
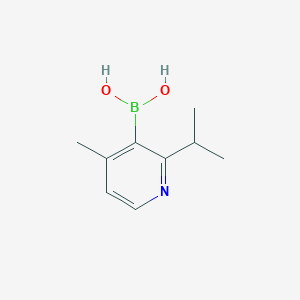
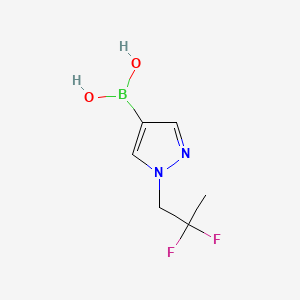
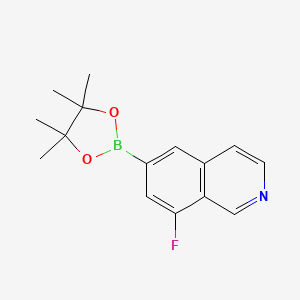
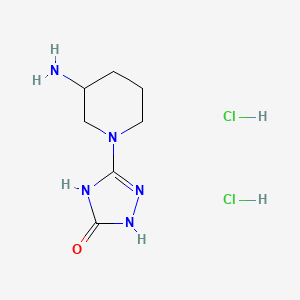
![rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B15299025.png)
